molecular formula C7H7NO4 B6290051 2,6,N-Trihydroxy-benzamide, 95% CAS No. 35318-17-3

2,6,N-Trihydroxy-benzamide, 95%

Cat. No. B6290051
CAS RN: 35318-17-3
M. Wt: 169.13 g/mol
InChI Key: VBPSEOFCRWRCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,N-Trihydroxy-benzamide, 95% (2,6,N-THB) is a white, crystalline powder that is a derivative of benzoic acid. It is a widely used compound in the fields of pharmaceuticals, cosmetics, and food and beverage manufacturing. 2,6,N-THB is a versatile compound with multiple uses and is used in the synthesis of a variety of compounds. It is also used in the manufacture of several drugs, such as the antifungal drug miconazole.

Advantages and Limitations for Lab Experiments

2,6,N-Trihydroxy-benzamide, 95% has several advantages in laboratory experiments. It is relatively inexpensive, non-toxic, and easily synthesized. It is also a versatile compound, with multiple uses in the synthesis of drugs and other compounds. However, 2,6,N-Trihydroxy-benzamide, 95% is not very soluble in water, making it difficult to use in certain laboratory experiments.

Future Directions

There are several possible future directions for research involving 2,6,N-Trihydroxy-benzamide, 95%. One possible direction is to further explore its potential as a catalyst in chemical reactions and its ability to form complexes with other molecules. Additionally, research could be conducted to explore its potential as an antimicrobial agent, as well as its potential uses in the synthesis of other compounds. Additionally, research could be conducted to further investigate its potential uses in the medical and pharmaceutical industries. Finally, further research could be conducted to explore its potential as an environmentally friendly compound.

Synthesis Methods

2,6,N-Trihydroxy-benzamide, 95% can be synthesized from benzoic acid by a two-step reaction. In the first step, benzoic acid is treated with sodium hydroxide to form sodium benzoate. In the second step, the sodium benzoate is reacted with anhydrous ammonia to form 2,6,N-Trihydroxy-benzamide, 95%. This method of synthesis is known as the Hofmann degradation.

Scientific Research Applications

2,6,N-Trihydroxy-benzamide, 95% is used in a variety of scientific research applications. It is used in the synthesis of drugs, such as the antifungal drug miconazole. It is also used in the synthesis of other compounds, such as the antifungal drug nystatin and the anti-inflammatory drug mefenamic acid. Additionally, 2,6,N-Trihydroxy-benzamide, 95% is used in the synthesis of polymers and other materials for use in the medical and pharmaceutical industries.

Safety and Hazards

While specific safety and hazard information for 2,6,N-Trihydroxy-benzamide was not found, benzamide can affect you when breathed in and by passing through your skin. Exposure to Benzamide can irritate the eyes, nose, and throat. Benzamide can cause nausea, vomiting, and abdominal pain .

properties

IUPAC Name

N,2,6-trihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-2-1-3-5(10)6(4)7(11)8-12/h1-3,9-10,12H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPSEOFCRWRCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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